

Technical Profile: 5-Bromo-2-chloro-4-fluorophenol

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-fluorophenol

CAS No.: 148254-32-4

Cat. No.: B115098

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The Orthogonal Scaffold for Medicinal Chemistry

Executive Summary

5-Bromo-2-chloro-4-fluorophenol (BCFP) [CAS: 148254-32-4] represents a high-value "orthogonal" scaffold in drug discovery. Its utility lies in the distinct reactivity profiles of its four functional handles: a nucleophilic hydroxyl group and three chemically distinct halogens (F, Cl, Br). This structure allows researchers to sequentially functionalize the ring with high regioselectivity, making it a preferred intermediate for synthesizing kinase inhibitors, SGLT2 inhibitors, and agrochemicals where metabolic stability (via the C-F bond) and conformational locking (via the C-Cl bond) are required.

This guide details the reactivity hierarchy, chemoselective workflows, and validated experimental protocols for BCFP.

Structural & Electronic Analysis

Understanding the electronic landscape of BCFP is a prerequisite for predicting its reactivity.

The "Halogen Triad"

The molecule features three halogens with divergent electronic and steric roles:

- C4-Fluorine (Para to OH): The C-F bond is the strongest (approx. 116 kcal/mol). It is generally inert to palladium-catalyzed cross-coupling, serving primarily as a metabolic blocker to prevent P450 oxidation at the para-position. However, it significantly increases the acidity of the phenol.
- C2-Chlorine (Ortho to OH): Provides steric bulk. It forces O-alkyl substituents out of planarity, which is often used to lock bioactive conformations. The C-Cl bond is relatively inert compared to C-Br but can be activated under forcing conditions or with specialized ligands (e.g., Buchwald biaryl phosphines).
- C5-Bromine (Meta to OH): The "Goldilocks" handle. With a bond dissociation energy of ~67 kcal/mol, it is the most reactive site for oxidative addition to Pd(0). It serves as the primary vector for carbon-carbon bond formation.

Acidity and Nucleophilicity

The cumulative electron-withdrawing inductive effects (-I) of the three halogens significantly lower the pKa of the phenolic hydroxyl group compared to unsubstituted phenol (pKa 10.0).

- Estimated pKa: 7.0 – 7.8 (Analogous to 2,4-dichlorophenol).
- Implication: The phenol can be deprotonated by weak bases (e.g., K_2CO_3 , Cs_2CO_3) in polar aprotic solvents, avoiding the need for strong bases like NaH which might cause side reactions (such as halogen scrambling).

Reactivity Profile & Chemoselectivity

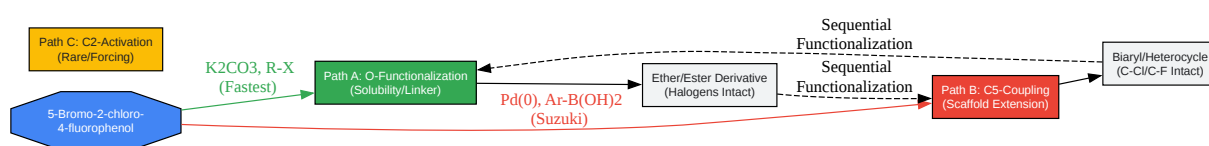
The core value of BCFP is the ability to react at one site while leaving others undisturbed.

Table 1: Reactivity Hierarchy

Site	Functionality	Reactivity Mode	Activation Condition	Selectivity Rank
O-1	Hydroxyl	Nucleophile (SN2)	Weak Base (K ₂ CO ₃) + Electrophile	1 (Highest)
C-5	Bromine	Electrophile (Cross-Coupling)	Pd(0) Catalyst + Boronic Acid	2
C-2	Chlorine	Electrophile (Cross-Coupling)	Specialized Pd/Ni + High Temp	3
C-4	Fluorine	Electrophile (SNAr)	Strong Nucleophile + Electron Deficient Ring	4 (Lowest)

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing BCFP.



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Caption: Divergent synthesis pathways. Path A (O-alkylation) is typically performed first to protect the phenol and modulate solubility, followed by Path B (Suzuki coupling).

Experimental Protocols

Protocol 1: Chemoselective O-Alkylation

Objective: To attach an alkyl linker to the oxygen without affecting the halogen handles.

Challenge: Avoiding C-alkylation (less likely with steric crowding) and ensuring complete conversion.

- Reagents: BCFP (1.0 equiv), Alkyl Bromide (1.1 equiv), K_2CO_3 (2.0 equiv).
- Solvent: DMF (anhydrous) or Acetone (for lower boiling point).
- Procedure:
 - Dissolve BCFP in DMF (0.2 M concentration).
 - Add K_2CO_3 and stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange as the phenolate forms.
 - Add the Alkyl Bromide dropwise.
 - Heat to 60°C for 4-6 hours.
 - Monitor: TLC (Hexane/EtOAc) or LCMS. The starting phenol (acidic) will disappear; the product is neutral.
- Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
- Note: The 2-Chloro group provides steric hindrance. If the alkyl halide is bulky (e.g., isopropyl bromide), higher temperatures (80°C) and a stronger solvent (DMSO) may be required.

Protocol 2: Regioselective Suzuki-Miyaura Coupling (C-Br)

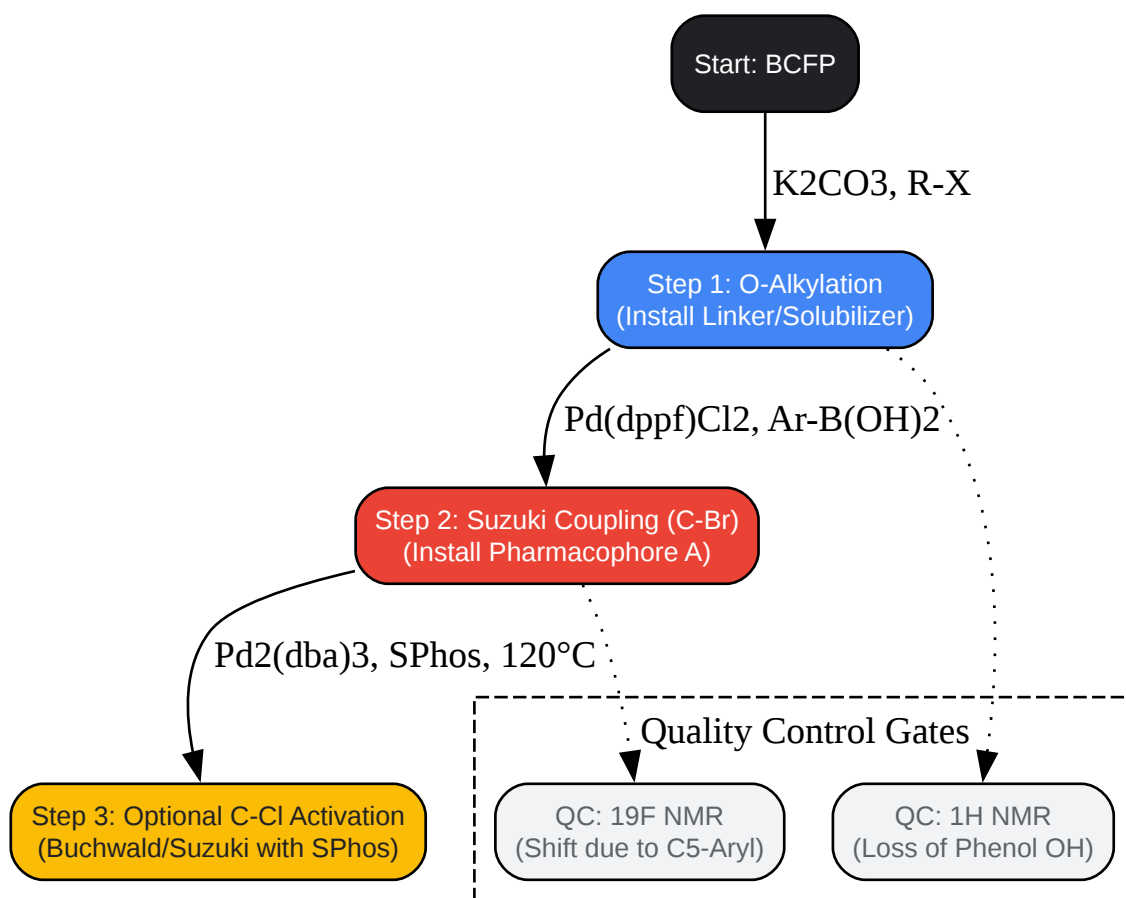
Objective: To form a C-C bond at the C5 position while preserving the C-Cl and C-F bonds.

Mechanistic Insight: Oxidative addition of Pd(0) to C-Br is kinetically faster than to C-Cl. Ligand selection is critical to maintain this selectivity.

- Reagents: O-Protected BCFP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), K₂CO₃ (2.5 equiv).
- Solvent: 1,4-Dioxane/Water (4:1 ratio).
- Procedure:
 - Degas solvents with nitrogen/argon for 20 minutes (Critical: Oxygen poisons Pd(0)).
 - Combine reagents in a reaction vial.
 - Heat to 80-90°C under inert atmosphere for 2-12 hours.
 - Control: Do not exceed 100°C or use highly active ligands (like SPhos/XPhos) if you wish to strictly preserve the C-Cl bond, although C-Cl activation usually requires >120°C.
- Purification: Silica gel chromatography.
- Self-Validating Check: ¹⁹F NMR is a powerful tool here. The shift of the fluorine atom will change distinctively upon arylation at the adjacent C5 position, providing a quick confirmation of reaction success without full isolation.

Advanced Workflow: Sequential Functionalization

For complex drug scaffolds, the order of operations is vital. The following Graphviz diagram depicts the standard workflow for generating a library of compounds from BCFP.



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Caption: Sequential workflow ensuring maximum yield and selectivity. QC gates highlight key analytical checkpoints.

Safety & Stability (GHS)

- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Handling: The phenol is corrosive. The presence of multiple halogens increases lipophilicity, facilitating skin absorption. Always use nitrile gloves and work in a fume hood.
- Storage: Store under inert gas (Argon/Nitrogen). While relatively stable, polyhalogenated phenols can darken (oxidize) upon prolonged exposure to light and air.

References

- PubChem. "5-Bromo-2-chloro-4-fluorophenol Compound Summary." [1] National Library of Medicine. [\[Link\]](#)
- Chemical Reviews. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." (General principles of halo-arene selectivity). [\[Link\]](#)

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Sources

- 1. 5-Bromo-2-chlorophenol | C₆H₄BrClO | CID 820392 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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